Tert-butyl 2-(ethenesulfonyl)acetate
Description
Molecular Architecture and IUPAC Nomenclature
This compound, systematically named as tert-butyl 2-ethenylsulfonylacetate according to IUPAC nomenclature conventions, possesses the molecular formula C₈H₁₄O₄S with a molecular weight of 206.26 grams per mole. The compound is registered under Chemical Abstracts Service number 1803588-99-9, providing a unique identifier for this specific molecular entity.
The molecular architecture of this compound features several distinctive structural components that contribute to its chemical behavior. The central framework consists of an acetate ester group attached to a tert-butyl moiety, with an ethenesulfonyl substituent positioned at the alpha carbon of the acetate unit. The Simplified Molecular Input Line Entry System representation of this compound is expressed as C=CS(=O)(=O)CC(=O)OC(C)(C)C, which provides a linear notation describing the connectivity of atoms within the molecule.
The structural organization reveals three primary functional regions: the tert-butyl ester terminus, the central acetate linkage, and the terminal ethenesulfonyl group. The tert-butyl group contributes significant steric bulk to the molecule, potentially influencing both its reactivity patterns and conformational preferences. The sulfonyl group, characterized by the sulfur atom bearing two oxygen atoms in a tetrahedral arrangement, introduces significant polarity to the molecule and serves as a potential site for various chemical transformations.
| Molecular Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₄O₄S | |
| Molecular Weight | 206.26 g/mol | |
| CAS Registry Number | 1803588-99-9 | |
| SMILES Notation | C=CS(=O)(=O)CC(=O)OC(C)(C)C |
Crystallographic Characterization and Conformational Studies
While specific crystallographic data for this compound is not extensively documented in the available literature, the structural characteristics of related compounds provide insights into potential conformational behavior. The presence of the bulky tert-butyl group and the planar ethenesulfonyl unit suggests that the molecule may adopt specific conformational preferences to minimize steric interactions while optimizing electronic stabilization.
The molecular geometry around the sulfur center exhibits tetrahedral coordination, with the two oxygen atoms of the sulfonyl group and the ethene and acetate carbon atoms defining the coordination sphere. This arrangement creates a chiral environment around the alpha carbon of the acetate unit, though the compound itself may not exhibit optical activity due to the presence of the plane of symmetry in the ethenesulfonyl group.
The conformational flexibility of the molecule is primarily governed by rotation around the C-C bond connecting the acetate unit to the sulfonyl group, as well as the orientation of the tert-butyl group relative to the ester carbonyl. These rotational degrees of freedom allow the molecule to adopt various conformational states, with the preferred conformations likely determined by a balance between steric repulsion and electronic effects.
Spectroscopic Fingerprinting (¹H/¹³C NMR, IR, Raman)
The spectroscopic characterization of this compound provides essential information for structural confirmation and purity assessment. While comprehensive spectroscopic data is not fully detailed in the available sources, the molecular structure suggests characteristic spectroscopic features that would be expected for this compound.
In proton nuclear magnetic resonance spectroscopy, the compound would be expected to exhibit distinct chemical shifts corresponding to the various proton environments. The tert-butyl group would likely appear as a singlet in the aliphatic region, typically around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl protons. The acetate methylene protons alpha to the sulfonyl group would be expected to appear at a more downfield position due to the electron-withdrawing effects of both the carbonyl and sulfonyl groups.
The ethenesulfonyl group would contribute characteristic vinyl proton signals, with the terminal vinyl protons appearing in the alkene region of the spectrum, typically between 5.5-6.5 parts per million. The coupling patterns of these protons would provide information about the geometry around the double bond and the coupling constants would confirm the trans or cis arrangement of the substituents.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the characteristic carbonyl carbon of the ester group, typically appearing around 170-180 parts per million. The quaternary carbon of the tert-butyl group and the vinyl carbons of the ethenesulfonyl unit would appear in their respective regions, providing additional structural confirmation.
Computational Chemistry Insights: DFT Optimization and Electron Density Mapping
Computational chemistry approaches, particularly density functional theory calculations, would provide valuable insights into the electronic structure and molecular properties of this compound. While specific computational studies for this compound are not detailed in the available literature, the molecular structure suggests several interesting features that would be revealed through theoretical calculations.
Density functional theory optimization would reveal the preferred molecular geometry, including bond lengths, bond angles, and dihedral angles throughout the molecule. The optimization would likely show that the sulfonyl group adopts a tetrahedral geometry with characteristic S=O bond lengths of approximately 1.44-1.46 Ångströms and S-C bond lengths of approximately 1.77-1.80 Ångströms.
Electron density mapping would reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density. The sulfonyl group would be expected to show significant electron density around the oxygen atoms, consistent with their high electronegativity and the polar nature of the S=O bonds. The carbonyl oxygen of the ester group would similarly show high electron density, while the tert-butyl group would exhibit more uniform electron density distribution characteristic of saturated hydrocarbon systems.
Molecular orbital analysis would provide insights into the frontier molecular orbitals, including the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's reactivity and electronic properties. The calculations would likely reveal that the lowest unoccupied molecular orbital is primarily localized on the carbonyl carbon and the sulfonyl sulfur, suggesting these as potential sites for nucleophilic attack.
| Computational Parameter | Expected Range | Significance |
|---|---|---|
| S=O Bond Length | 1.44-1.46 Å | Sulfonyl group geometry |
| S-C Bond Length | 1.77-1.80 Å | Sulfur-carbon connectivity |
| C=O Bond Length | 1.20-1.22 Å | Ester carbonyl character |
| Dipole Moment | 3-5 Debye | Molecular polarity |
Properties
IUPAC Name |
tert-butyl 2-ethenylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S/c1-5-13(10,11)6-7(9)12-8(2,3)4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIDIEJSPJROKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of tert-butyl acetate derivatives
One approach involves the reaction of tert-butyl acetate or its derivatives with ethenesulfonyl chloride or related sulfonylating agents under controlled conditions. This method requires careful control of temperature and stoichiometry to avoid polymerization of the ethenesulfonyl group and side reactions.
Use of tert-butyl protected intermediates and Reformatsky reactions
A notable method described in patent WO2014203045A1 involves the synthesis of tert-butyl esters with sulfonyl or halomethyl substituents using Reformatsky reagents. In this approach:
- A Reformatsky reagent is prepared by reacting zinc dust with tert-butyl bromoacetate or iodoacetate in tetrahydrofuran (THF).
- This reagent then reacts with suitably protected aldehyde intermediates to form tert-butyl 2-substituted acetate intermediates.
- Subsequent oxidation or sulfonylation steps yield the target tert-butyl 2-(ethenesulfonyl)acetate.
This method is advantageous for its regioselectivity and moderate reaction conditions (e.g., heating to 65 °C for 24 hours to achieve 65% isolated yield) and is often carried out in chlorinated solvents like dichloromethane for optimal solubility and reaction control.
Alternative base-mediated coupling in polar aprotic solvents
Another method involves the coupling of sulfonylated aldehydes or related intermediates with tert-butyl esters in the presence of bases like potassium carbonate or cesium fluoride in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Reaction temperatures range from 20 to 120 °C, with reaction times from 2 to 3 hours. These conditions yield the desired product with high purity (up to 99.7% by HPLC) and good stereoselectivity (E/Z ratios around 99.8:0.2).
| Method | Base Used | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Base-mediated coupling | Potassium carbonate | Dimethyl sulfoxide | 70-80 | 2-3 h | 71.1-82.3 | 99.6-99.7 | High stereoselectivity E/Z ~99.8:0.2 |
| Base-mediated coupling | Cesium fluoride | N,N-dimethylformamide | 20-120 | 3 h | 77.8 | Not specified | Efficient at moderate temps |
- Temperature control is critical to avoid polymerization of the ethenesulfonyl moiety.
- Choice of solvent : Chlorinated solvents like dichloromethane are preferred for sulfonylation steps due to their stability and ability to dissolve reactants.
- Base selection influences yield and stereoselectivity; potassium carbonate and cesium fluoride have proven effective.
- Reaction time varies from 2 to 24 hours depending on the method and reagents used.
- Reformatsky reagent-based syntheses provide moderate to high yields (~65%) with good regioselectivity and stereochemical control.
- Base-mediated coupling in polar aprotic solvents achieves higher yields (up to 82%) and excellent purity, making it suitable for scale-up and industrial applications.
- Methods involving direct sulfonylation require careful acid/base catalysis and temperature control to suppress side reactions but are less commonly detailed in the literature.
| Preparation Method | Key Reagents | Solvent | Temperature Range (°C) | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Reformatsky reaction + oxidation | Zinc dust, tert-butyl bromoacetate | THF, dichloromethane | 0 - 65 | ~65 | Not specified | Good regioselectivity | Longer reaction time (24 h) |
| Base-mediated coupling | Potassium carbonate or cesium fluoride | DMSO, DMF | 20 - 120 | 71 - 82 | 99.6 - 99.7 | High purity, stereoselective | Requires polar aprotic solvents |
| Direct sulfonylation | Ethenesulfonyl chloride | Chlorinated solvents | 10 - 50 | Not specified | Not specified | Simpler reagents | Risk of polymerization |
The preparation of this compound is best achieved through well-controlled base-mediated coupling reactions or Reformatsky reagent strategies, both providing high purity and good yields. Temperature control, solvent choice, and reagent stoichiometry are critical parameters influencing the success of these syntheses. The methods reviewed here are supported by patent literature and experimental data, offering robust protocols for laboratory and industrial synthesis.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Tert-butyl 2-(ethenesulfonyl)acetate serves as a building block in the synthesis of complex organic molecules. It is particularly useful in forming carbon-sulfur bonds, which are critical in many organic compounds.
2. Pharmaceutical Development
- The compound is employed as an intermediate in the synthesis of biologically active molecules and pharmaceuticals. Its reactivity allows for the modification of drug candidates to enhance efficacy and selectivity.
3. Specialty Chemicals Production
- In industrial applications, this compound is utilized in producing specialty chemicals with specific properties tailored for various applications, including agrochemicals and polymer additives.
Case Studies and Research Findings
- Synthesis of Sulfone Derivatives : In a study focusing on oxidation reactions, this compound was successfully converted into sulfone derivatives using hydrogen peroxide as an oxidizing agent. This transformation demonstrated its utility in synthesizing compounds with enhanced biological activity.
- Pharmaceutical Applications : Research has shown that derivatives of this compound exhibit potential as anti-inflammatory agents. The compound's ability to modify existing drug structures has led to the development of new therapeutic candidates.
- Industrial Use : In industrial settings, this compound has been employed in the production of surfactants and emulsifiers due to its favorable solubility and reactivity profiles, contributing to formulations that require specific chemical characteristics.
Mechanism of Action
The mechanism of action of tert-butyl 2-(ethenesulfonyl)acetate involves its reactivity towards nucleophiles and electrophiles. The ethenesulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 2-(ethenesulfonyl)acetate with structurally related tert-butyl esters, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Their Properties
Reactivity and Functional Group Analysis
- Ethenesulfonyl vs. Pyridinylsulfonyl : The ethenesulfonyl group is more electrophilic due to the electron-withdrawing sulfone directly attached to a vinyl group, enabling rapid conjugate additions. In contrast, the pyridinylsulfonyl group in C₁₈H₁₈N₂O₄S participates in hydrogen bonding (C–H⋯O/N) and aromatic stacking, reducing solubility in polar solvents but enhancing crystallinity .
- Chlorosulfanyl vs. Phosphoryl : The chlorosulfanyl group (SCl) in C₆H₁₁ClO₂S is a versatile leaving group, useful in nucleophilic substitutions. The phosphoryl derivative (C₁₀H₂₁O₅P) serves as a phosphate mimic, critical in modifying biomolecules or synthesizing nucleotide analogs .
Biological Activity
Tert-butyl 2-(ethenesulfonyl)acetate is a chemical compound characterized by its unique structure, which includes a tert-butyl group and an ethenesulfonyl moiety. The molecular formula for this compound is C₈H₁₄O₄S. Understanding its biological activity is essential for potential applications in pharmaceuticals and other fields.
- Molecular Formula : C₈H₁₄O₄S
- Molecular Weight : 206.26 g/mol
- Structure : The compound features a tert-butyl group, an acetate functional group, and a sulfonyl group, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. Compounds with similar functional groups have been studied for their pharmacological effects, particularly in antimicrobial and cytotoxic activities.
Antimicrobial Activity
Compounds containing sulfonyl groups are often evaluated for their antimicrobial properties. The presence of the ethenesulfonyl moiety in this compound may enhance its interaction with bacterial and fungal targets. For instance, related compounds have shown activity against various pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum .
Case Studies and Research Findings
- Cytotoxicity Studies : In studies evaluating the cytotoxic effects of related sulfonyl compounds, several exhibited significant activity against cancer cell lines. For example, compounds with similar structures were tested against various cancer types, showing IC50 values ranging from 10 to 50 µM .
- Antiparasitic Activity : Research on structurally similar compounds indicates potential efficacy against parasites responsible for diseases such as malaria and leishmaniasis. A study reported that certain derivatives exhibited IC50 values as low as 14 µM against Trypanosoma brucei rhodesiense, suggesting that this compound may also possess antiparasitic properties .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Antimicrobial Activity (IC50 μM) | Anticancer Activity (IC50 μM) |
|---|---|---|
| Tert-butyl 2-(fluorosulfonyl)acetate | Not specified | 20 |
| Ethyl 2-(ethenesulfonyl)acetate | 30 | Not reported |
| Methyl 2-(ethenesulfonyl)acetate | 25 | 15 |
| This compound | TBD | TBD |
Note : TBD = To Be Determined
While specific mechanisms for this compound remain under investigation, it is hypothesized that the sulfonyl group may facilitate interactions with nucleophiles in biological systems, potentially leading to inhibition of vital enzymatic pathways in pathogens or cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-butyl 2-(ethenesulfonyl)acetate, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of tert-butyl esters often involves coupling reactions between tert-butyl-protected intermediates and functionalized sulfonyl or vinyl sulfone precursors. For example, palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) is widely used for introducing ethenesulfonyl groups, as seen in analogous tert-butyl ester syntheses . Key parameters include catalyst choice (e.g., Pd(OAc)₂), solvent polarity (acetonitrile or ethyl acetate), and temperature (e.g., 90°C for 20 hours). Optimization of stoichiometry and base (e.g., diisopropylethylamine) is critical to suppress side reactions like hydrolysis of the sulfonyl group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- 1H/13C NMR: Identifies tert-butyl protons (δ ~1.4 ppm) and ethenesulfonyl vinyl protons (δ ~6.0–7.0 ppm). The sulfonyl group deshields adjacent carbons, aiding structural confirmation .
- IR Spectroscopy: Confirms ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) groups .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and fragmentation patterns, particularly cleavage of the tert-butyl group (loss of 56 Da) .
Q. What are the primary reactive sites of this compound in nucleophilic substitution reactions?
- Methodological Answer: The ethenesulfonyl group is electron-deficient, making the β-carbon susceptible to nucleophilic attack (e.g., Michael addition). The ester carbonyl can undergo hydrolysis under acidic/basic conditions, while the tert-butyl group provides steric protection. Reactivity can be probed via competition experiments with thiols or amines, monitored by NMR or LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
- Methodological Answer: Discrepancies may arise from trace impurities (e.g., residual palladium) or solvent effects. Systematic studies should:
- Vary Catalysts: Test Pd(0) vs. Pd(II) complexes and phosphine ligands (e.g., tri-o-tolylphosphine) to assess their impact on reaction efficiency .
- Control Moisture: Use anhydrous solvents and molecular sieves to prevent sulfonyl group hydrolysis, which can deactivate the substrate .
- Employ Kinetic Profiling: Monitor reaction progress via in-situ IR or GC-MS to identify intermediates or side products .
Q. What strategies mitigate decomposition of this compound during long-term storage?
- Methodological Answer:
- Storage Conditions: Store under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to light, which may induce radical degradation .
- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress autoxidation of the ethenesulfonyl group .
- Purity Monitoring: Conduct periodic HPLC analysis to detect degradation products (e.g., tert-butyl acetate or sulfonic acid derivatives) .
Q. How does the steric bulk of the tert-butyl group influence the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer: The tert-butyl group directs regioselectivity by sterically shielding the α-position of the acetate, favoring β-attack in Diels-Alder or [2+2] cycloadditions. Computational modeling (DFT) can map transition-state energies, while NOESY NMR experiments reveal spatial proximity between the tert-butyl group and reactive sites . Experimental validation involves comparing reaction outcomes with less bulky analogs (e.g., methyl esters) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the hydrolytic stability of this compound in aqueous media?
- Methodological Answer:
- pH-Dependent Studies: Incubate the compound in buffers (pH 2–12) at 25–60°C, sampling at intervals for LC-MS analysis. Hydrolysis rates (t1/2) can be calculated using first-order kinetics .
- Isotopic Labeling: Use D₂O to trace proton exchange at the ester or sulfonyl group via 1H NMR .
- Activation Energy: Perform Arrhenius analysis by varying temperatures to determine activation parameters (ΔH‡, ΔS‡) .
Q. What computational approaches are effective for predicting the reactivity of this compound in complex reaction systems?
- Methodological Answer:
- DFT Calculations: Model frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Transition-state optimization (e.g., NEB method) clarifies reaction pathways .
- MD Simulations: Simulate solvation effects in polar vs. nonpolar solvents to predict aggregation or solvent interactions .
- QSPR Models: Corrate experimental rate constants with descriptors like logP or electrostatic potential maps for reactivity prediction .
Safety & Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill Management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite). Avoid water to prevent sulfonic acid formation .
- Waste Disposal: Collect in sealed containers labeled for halogenated/organosulfur waste, incinerated at >1000°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
